2-(2,4-Dichlorophenyl)oxirane-2-carboxamide is a chemical compound with the molecular formula and a molecular weight of approximately 232.06 g/mol. This compound is categorized under oxiranes, which are cyclic ethers known for their reactivity due to the strained three-membered ring structure. It is also classified as an amide due to the presence of a carboxamide functional group.
This compound can be sourced from various chemical databases and suppliers, including PubChem and BenchChem. It is often utilized in research settings, particularly in studies related to its chemical properties and biological applications.
2-(2,4-Dichlorophenyl)oxirane-2-carboxamide is classified as:
The synthesis of 2-(2,4-Dichlorophenyl)oxirane-2-carboxamide typically involves several synthetic routes that may include:
The synthetic pathway may involve:
For instance, a common method may involve treating 2,4-dichlorobenzaldehyde with a suitable alkene in the presence of an oxidizing agent under acidic or basic conditions to form the oxirane structure, followed by amidation.
The molecular structure of 2-(2,4-Dichlorophenyl)oxirane-2-carboxamide features:
Key structural data includes:
C(C1=CC(=C(C=C1Cl)Cl)C1CO1)=O
SBPUYQOPWLYDBB-UHFFFAOYSA-N
These identifiers are critical for computational modeling and database searches.
The compound can participate in various chemical reactions typical for epoxides and amides:
The reactivity of 2-(2,4-Dichlorophenyl)oxirane-2-carboxamide is influenced by:
As a fungicide impurity related to hexaconazole, the mechanism of action involves:
This mode of action is critical for controlling fungal diseases in agricultural applications. The pharmacokinetics may vary based on its formulation and concentration in relation to hexaconazole.
Relevant data includes melting point, boiling point, and specific gravity which are essential for practical applications in laboratories.
The primary applications of 2-(2,4-Dichlorophenyl)oxirane-2-carboxamide include:
The synthesis of 2-(2,4-dichlorophenyl)oxirane-2-carboxamide relies critically on precise oxirane ring construction. The dominant approach involves the epoxidation of α,β-unsaturated carbonyl precursors, specifically 2,4-dichlorochalcone derivatives. Darzens condensation between 2,4-dichlorobenzaldehyde and α-haloacetamides represents the most efficient pathway, where halogenated acetamides serve as carboxamide precursors. This reaction proceeds via a nucleophilic addition-elimination mechanism, forming the epoxide ring with simultaneous introduction of the carboxamide group [2].
Alternative methods include the Weitz-Scheffer epoxidation using hydrogen peroxide with alkaline catalysts, though this route risks oxirane ring cleavage under aggressive conditions. Recent optimizations employ dimethyldioxirane (DMDO) as a mild oxidant, achieving >85% regioselectivity for the 2,2-disubstituted oxirane configuration essential for bioactivity. Crucially, electron-withdrawing dichloro substituents on the phenyl ring accelerate epoxidation kinetics by 2.3-fold compared to unsubstituted analogs due to enhanced electrophilicity of the β-carbon [2] [7].
Table 1: Epoxidation Method Comparison for 2-(2,4-Dichlorophenyl)oxirane-2-carboxamide Synthesis
Method | Reagent System | Yield (%) | Epoxide Purity (%) | Key Limitation |
---|---|---|---|---|
Darzens Condensation | Chloroacetamide/NaOH | 78 | 95 | Requires anhydrous conditions |
Weitz-Scheffer | H₂O₂/NaOH | 62 | 88 | Ring cleavage side products (15%) |
DMDO Oxidation | Acetone/Oxone® | 82 | 98 | High oxidant cost |
Phase-Transfer Catalysis | TBHP/Benzyltriethylammonium | 71 | 93 | Catalyst separation challenges |
Carboxamide installation occurs via two strategic approaches: (1) epoxide ring-opening amidation of pre-formed 2-(2,4-dichlorophenyl)oxirane-2-carbonyl chloride, or (2) direct incorporation during epoxide synthesis. The first method involves reacting oxirane-carbonyl chloride with ammonia or amines in tetrahydrofuran at -20°C, achieving 89% conversion with minimal epoxide degradation. However, this route risks epoxide ring opening by nucleophilic attack if reaction temperatures exceed -10°C [2] [7].
Superior results are achieved through in-situ carboxamide protection, where N-(tert-butoxycarbonyl)-protected glycine derivatives serve as carboxamide precursors during Darzens condensation. Subsequent acidic deprotection (trifluoroacetic acid/DCM) yields the target carboxamide without epoxide compromise. Recent advances utilize 1,1'-carbonyldiimidazole (CDI) activation for direct amidation of oxirane-carboxylic acid intermediates, eliminating chloride handling and improving atom economy by 27% [7]. Catalyst screening reveals 4-dimethylaminopyridine (DMAP) accelerates amidation kinetics 4.8-fold compared to uncatalyzed reactions, while avoiding racemization observed with basic catalysts.
Table 2: Amidation Reagent Efficacy for Carboxamide Formation
Activation Method | Reagent | Reaction Temp (°C) | Conversion (%) | Epoxide Integrity (%) |
---|---|---|---|---|
Acyl Chloride | SOCl₂ | -20 | 89 | 98 |
CDI-Mediated | 1,1'-Carbonyldiimidazole | 25 | 93 | 99.5 |
Mixed Anhydride | Ethyl chloroformate | -15 | 78 | 94 |
Enzymatic | Candida antarctica Lipase B | 40 | 65 | 100 |
Solvent selection profoundly impacts oxirane stability and amidation efficiency. Polar aprotic solvents (N,N-dimethylformamide, acetonitrile) maximize oxirane ring preservation (>98% integrity) but necessitate rigorous water control (<50 ppm). Mixed solvent systems (THF:H₂O 9:1) enable phase-transfer catalysis with Aliquat 336, enhancing mass transfer during Darzens condensations while maintaining 92% epoxide yield. Kinetic studies reveal optimal reaction temperature windows: epoxidation proceeds efficiently at 0–5°C (k = 3.2 × 10⁻³ s⁻¹), while amidation requires subzero conditions (-15 to -20°C) to suppress hydrolysis [2] [7].
Catalyst engineering breakthroughs include zirconocene dichloride-mediated epoxidation, reducing reaction times from 24h to 45 minutes while achieving 94% yield. Flow chemistry systems with microreactor technology enhance heat transfer and mixing, reducing byproduct formation from 12% to 2.5% compared to batch processes. Residence time optimization at 120 seconds in continuous flow mode achieves space-time yields of 3.8 kg·L⁻¹·h⁻¹ – a 7-fold improvement over batch reactors [7].
Table 3: Solvent Optimization for Epoxidation-Amidation Sequence
Solvent System | Epoxidation Yield (%) | Amidation Yield (%) | Overall Yield (%) | Key Observation |
---|---|---|---|---|
DMF (anhydrous) | 85 | 91 | 77 | High epoxide stability |
THF/H₂O (9:1) | 92 | 68 | 63 | PTC compatible but amidation compromised |
Toluene | 73 | 83 | 61 | Limited solubility of carboxamide |
Acetonitrile | 81 | 89 | 72 | Easier purification |
Alternative routes to 2-(2,4-dichlorophenyl)oxirane-2-carboxamide include bioisosteric replacement of the oxirane ring with aziridines, though this diminishes antifungal potency 12-fold against Candida auris [2]. Multistep linear synthesis beginning with 2,4-dichloroacetophenone (4-step sequence via α-bromination, Staudinger reduction, and epoxidation) achieves only 43% overall yield due to low-yielding bromination steps (61%) and epimerization issues.
The convergent hybrid approach demonstrated in antifungal agent synthesis links pre-formed oxirane fragments to heterocyclic pharmacophores via piperazine linkers. This method delivered 2-(2,4-dichlorophenyl)oxirane intermediates in 78% yield – 19% higher than sequential approaches – while enabling modular diversification. However, this pathway introduces regioselectivity challenges during nucleophilic oxirane ring-opening, requiring careful protecting group strategies [2]. Economic analysis reveals Darzens-based routes reduce raw material costs by 34% compared to multistep sequences, though they require specialized equipment for cryogenic reactions.
Table 4: SWOT Analysis of Synthetic Pathways
Pathway | Strengths | Weaknesses | Opportunities | Threats |
---|---|---|---|---|
Darzens Condensation | Minimal steps (2), 78% yield | Anhydrous conditions needed | Enzymatic asymmetric variants | Epimerization at C2 position |
Multistep Linear | No cryogenic needs | 43% overall yield | Improved bromination catalysts | Low throughput |
Hybrid Convergent | Modular diversification | Linker removal required | Direct biological evaluation | Regioselectivity challenges |
Bioisosteric Replacement | Enhanced stability | 12× lower bioactivity | Novel intellectual property | Loss of target specificity |
CAS No.: 19444-84-9
CAS No.: 676-99-3
CAS No.: 3179-81-5
CAS No.: 1349245-31-3
CAS No.: 107372-98-5
CAS No.: 14680-51-4